REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])([C:4]#[CH:5])[OH:3].P(=O)(O)(O)O.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(OC(=O)C)(=O)C.CO>[C:12]([O:3][C:2]([CH3:6])([CH3:1])[C:4]#[CH:5])(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(O)(C#C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature under 40°
|
Type
|
WASH
|
Details
|
washed with two 75 ml portions of cold water
|
Type
|
EXTRACTION
|
Details
|
the water washings are extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
ADDITION
|
Details
|
is added to the main portion of ester
|
Type
|
WASH
|
Details
|
the combined ethereal solution is washed with 10% sodium carbonate solution until the washings
|
Type
|
WASH
|
Details
|
The solution is washed with two 75 ml portions of ice-water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over calcium chloride
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |